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Compound of Interest

Compound Name: LAS191859

Cat. No.: B608470 Get Quote

Note to the Reader
Extensive searches for "LAS191859" have not yielded any publicly available information

regarding its mechanism of action, preclinical data, or administration protocols. It is presumed

that LAS191859 is an internal compound identifier not yet disclosed in scientific literature.

Therefore, the following Application Notes and Protocols are presented as a generalized guide

for the administration of a novel investigational compound in animal models, based on

established principles of preclinical drug development. Researchers and drug development

professionals can adapt this framework to a specific compound, such as LAS191859, once the

necessary in-house data becomes available.

Application Notes and Protocols for a Novel
Investigational Compound in Animal Models
Audience: Researchers, scientists, and drug development professionals.

Introduction
The administration of a novel compound to animal models is a critical step in preclinical

research to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics

(PD). These studies are essential for establishing a safe starting dose for first-in-human clinical

trials.[1][2][3] This document provides a general overview and protocols for conducting initial

dose-ranging and toxicity studies in rodent and non-rodent species.
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Initial Dose Escalation and Acute Toxicity Studies
The primary objective of these studies is to determine the maximum tolerated dose (MTD) and

identify potential target organs for toxicity following a single administration of the compound.

Experimental Protocol: Acute Toxicity Study in Mice
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

Group Allocation: Animals are randomly assigned to several dose groups and a vehicle

control group (n=3-5 per sex per group).

Compound Formulation: The investigational compound is formulated in an appropriate

vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be uniform and

stable for the duration of the study.

Route of Administration: The route should be relevant to the intended clinical application

(e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP), or subcutaneous (SC)).

Dose Levels: A wide range of doses is selected based on in vitro cytotoxicity data or in silico

predictions. Doses are typically escalated in subsequent cohorts.

Observations: Animals are closely monitored for clinical signs of toxicity at regular intervals

(e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 14 days. Observations include

changes in behavior, appearance, and body weight.

Endpoint: The study is terminated at 14 days, and a full necropsy is performed. Key tissues

are collected for histopathological analysis.

Data Presentation: Acute Toxicity in Mice
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Dose
Group
(mg/kg)

Route Sex
Number
of
Animals

Mortality
Clinical
Signs

Change
in Body
Weight
(Day 14)

Vehicle

Control
PO M/F 5/5 0/10

None

observed
+5%

10 PO M/F 5/5 0/10
None

observed
+4.5%

100 PO M/F 5/5 0/10

Mild

lethargy at

2h,

resolved by

4h

+3%

1000 PO M/F 5/5 2/10

Severe

lethargy,

piloerection

-2%

(survivors)

2000 PO M/F 5/5 5/10

Ataxia,

tremors,

severe

lethargy

N/A

Subchronic Toxicity Studies
These studies evaluate the potential toxicity of the compound after repeated administration

over a longer period (e.g., 28 or 90 days). The goal is to identify target organs of toxicity and

establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated-Dose Toxicity
Study in Rats

Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

Group Allocation: Animals are randomized into at least three dose groups and a vehicle

control group (n=10 per sex per group). A recovery group may be included for the high dose
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and control groups.

Compound Formulation: The compound is prepared in a suitable vehicle, ensuring stability

over the dosing period.

Route and Frequency of Administration: Daily administration via the intended clinical route.

Dose Levels: Doses are selected based on the results of the acute toxicity studies, aiming

for a high dose that produces some toxicity, a low dose that is a multiple of the anticipated

human exposure, and an intermediate dose.

In-life Monitoring: Daily clinical observations, weekly body weight and food consumption

measurements. Ophthalmoscopy is performed pre-study and at termination.

Clinical Pathology: Blood and urine samples are collected at termination for hematology,

clinical chemistry, and urinalysis.

Terminal Procedures: At the end of the 28-day dosing period (and a recovery period, if

applicable), animals are euthanized. A full necropsy is performed, organ weights are

recorded, and a comprehensive list of tissues is collected for histopathological examination.

Data Presentation: Key Findings of a 28-Day Rat Toxicity
Study

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Vehicle
Control

Low Dose (10
mg/kg)

Mid Dose (50
mg/kg)

High Dose
(200 mg/kg)

Body Weight

Gain (g)
M: 120, F: 80 M: 115, F: 78 M: 100, F: 65 M: 85, F: 50

Key Hematology

Changes
None None None

Mild,

regenerative

anemia

Key Clinical

Chemistry

Changes

None None
Slight increase in

ALT, AST

Moderate

increase in ALT,

AST, ALP

Key Organ

Weight Changes
None None None

Increased liver

weight

Key

Histopathology

Findings

None None

Minimal

centrilobular

hepatocyte

hypertrophy

Mild to moderate

centrilobular

hepatocyte

hypertrophy and

necrosis

NOAEL - 10 mg/kg/day - -

Pharmacokinetic (PK) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the

compound. This information is crucial for understanding the exposure-response relationship.

Experimental Protocol: Single-Dose PK Study in Dogs
Animal Model: Male and female Beagle dogs.

Study Design: A crossover design is often used, where the same animals receive both an IV

and an oral dose, separated by a washout period.

Dose Administration: For oral administration, the compound is often given in a capsule. For

IV administration, it is infused over a short period.
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Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined

time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

Bioanalysis: Plasma is separated, and the concentration of the parent compound (and

potentially major metabolites) is determined using a validated analytical method (e.g., LC-

MS/MS).

Data Analysis: PK parameters are calculated using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters
Parameter Intravenous (1 mg/kg) Oral (5 mg/kg)

Cmax (ng/mL) 1500 850

Tmax (h) 0.08 1.5

AUC (0-inf) (ng*h/mL) 3200 7500

t1/2 (h) 4.5 4.8

Clearance (mL/min/kg) 5.2 -

Volume of Distribution (L/kg) 1.8 -

Oral Bioavailability (%) - 47%

Mandatory Visualizations
Signaling Pathway Diagram
The following is a hypothetical signaling pathway for a compound that inhibits a receptor

tyrosine kinase (RTK).
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Caption: Hypothetical signaling pathway for an RTK inhibitor.
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Experimental Workflow Diagram
The diagram below illustrates a typical workflow for a preclinical animal study.
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Caption: General workflow for a preclinical in-vivo study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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